

# Application Note: Quantification of RLA-3107 in Human Plasma using LC-MS/MS

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#### **Abstract**

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **RLA-3107** in human plasma. **RLA-3107** is a promising new antimalarial agent, and robust bioanalytical methods are crucial for its clinical development.[1][2][3] Pharmacokinetic studies are essential for developing safe and effective antimalarial treatments, and this method provides the necessary sensitivity and specificity for such evaluations.[4][5][6] The sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated high accuracy and precision, making it suitable for regulated bioanalysis in support of pharmacokinetic studies.

### Introduction

**RLA-3107**, a desymmetrized regioisomer of artefenomel, has been identified as a promising lead for the next generation of endoperoxide antimalarials.[1] It exhibits potent antiplasmodial activity and offers improved aqueous solubility and human microsome stability compared to its predecessor.[1][2][3] To properly evaluate its efficacy and safety profile in clinical trials, a reliable method for quantifying its concentration in biological matrices is required. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantitative bioanalysis of drug candidates.[7] This document provides a detailed protocol for the



determination of **RLA-3107** in human plasma, intended for use by researchers in drug development and clinical pharmacology.

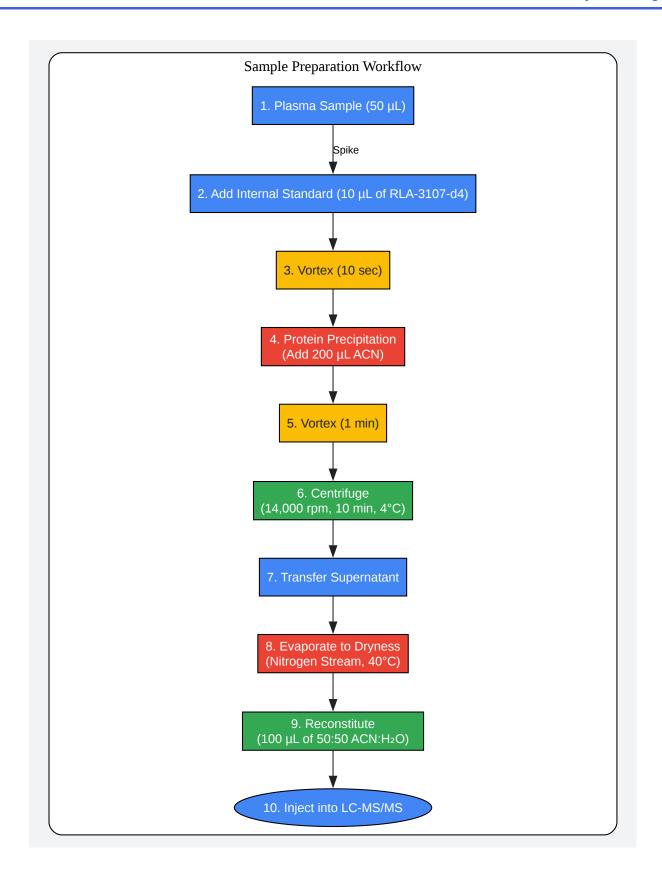
# **Experimental Protocols Materials and Reagents**

- Analytes: RLA-3107 reference standard, RLA-3107-d4 (internal standard, IS).
- Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate (NH4OAc) - all LC-MS grade. Water was purified using a Milli-Q system.
- Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

## **Sample Preparation**

The sample preparation workflow is designed to efficiently extract **RLA-3107** from the complex plasma matrix while removing proteins and phospholipids that can interfere with the analysis.





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Caption: Workflow for the extraction of **RLA-3107** from human plasma.



## **LC-MS/MS Instrumentation and Conditions**

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[8]

Table 1: LC-MS/MS Method Parameters

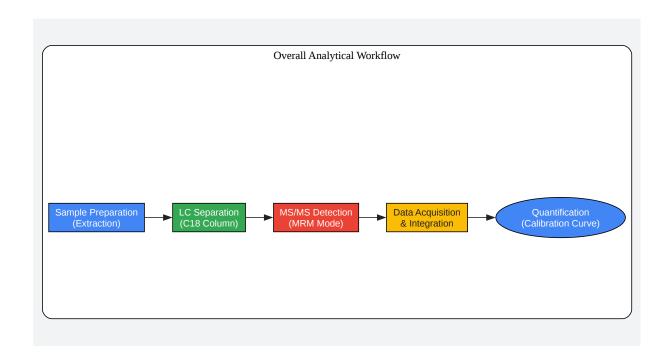
| Parameter              | Setting  |
|------------------------|--|
| LC System              |  |
| Column                 | C18, 2.1 x 50 mm, 1.8 μm   |
| Mobile Phase A         | 0.1% Formic Acid in Water  |
| Mobile Phase B         | 0.1% Formic Acid in Acetonitrile   |
| Flow Rate              | 0.4 mL/min   |
| Injection Volume       | 5 μL   |
| Column Temperature     | 40°C   |
| Gradient               | 30% B (0-0.5 min), 30-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 30% B (3.51-5.0 min) |
| MS System              |  |
| Ionization Mode        | ESI Positive   |
| Ion Source Temperature | 550°C  |
| Ion Spray Voltage      | 5500 V   |
| Curtain Gas            | 35 psi   |
| Collision Gas          | 9 psi  |
| MRM Transitions        |  |
| RLA-3107               | m/z 453.2 → 161.1 (Quantifier), m/z 453.2 → 205.2 (Qualifier)                        |
| RLA-3107-d4 (IS)       | m/z 457.2 → 165.1  |



Note: MRM transitions are hypothetical and require experimental determination.

#### **Results and Discussion**

The developed method demonstrates excellent performance for the quantification of **RLA-3107** in human plasma. The overall analytical workflow is depicted below.



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Caption: High-level overview of the bioanalytical LC-MS/MS process.

# **Linearity and Sensitivity**

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of  $1/x^2$  was applied.

Table 2: Example Calibration Curve Data



| Parameter               | Value                |
|-------------------------|----------------------|
| Concentration Range     | 0.5 - 500 ng/mL      |
| Regression Equation     | y = 0.0152x + 0.0018 |
| Correlation Coeff. (r²) | > 0.998              |
| Weighting               | 1/x²                 |
| LLOQ                    | 0.5 ng/mL            |

## **Accuracy and Precision**

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. The results are summarized in Table 3. All values were within the generally accepted bioanalytical method validation criteria of ±15% (±20% for LLOQ).[9]

Table 3: Example Accuracy and Precision Data

| QC Level | Nominal<br>Conc.<br>(ng/mL) | Intra-day<br>Precision<br>(%CV) | Intra-day<br>Accuracy<br>(%) | Inter-day<br>Precision<br>(%CV) | Inter-day<br>Accuracy<br>(%) |
|----------|-----------------------------|---------------------------------|------------------------------|---------------------------------|------------------------------|
| LLOQ     | 0.5                         | 8.7                             | 105.4                        | 11.2                            | 103.8                        |
| Low      | 1.5                         | 6.1                             | 98.9                         | 7.5                             | 101.2                        |
| Mid      | 75                          | 4.5                             | 101.5                        | 5.2                             | 99.7                         |
| High     | 400                         | 3.8                             | 97.6                         | 4.9                             | 98.5                         |

# **Matrix Effect and Recovery**

The matrix effect was assessed and found to be minimal, with the IS-normalized matrix factor ranging from 0.95 to 1.08. The extraction recovery of **RLA-3107** was consistent and high across all QC levels.

Table 4: Example Recovery and Matrix Effect



| QC Level | Nominal Conc.<br>(ng/mL) | Mean Extraction<br>Recovery (%) | IS-Normalized<br>Matrix Factor |
|----------|--------------------------|---------------------------------|--------------------------------|
| Low      | 1.5                      | 91.5                            | 1.08                           |
| Mid      | 75                       | 93.2                            | 0.98                           |
| High     | 400                      | 92.8                            | 0.95                           |

#### Conclusion

The LC-MS/MS method described here provides a reliable, sensitive, and specific tool for the quantification of **RLA-3107** in human plasma. The simple sample preparation procedure and rapid chromatographic run time allow for high-throughput analysis. This validated method is well-suited for supporting preclinical and clinical pharmacokinetic studies, aiding in the continued development of this promising antimalarial candidate.

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